Product packaging for 2-Amino-3-chloro-9h-fluoren-9-one(Cat. No.:CAS No. 6955-65-3)

2-Amino-3-chloro-9h-fluoren-9-one

Cat. No.: B13811289
CAS No.: 6955-65-3
M. Wt: 229.66 g/mol
InChI Key: YLGCVVKUIBTNFX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Amino-3-chloro-9H-fluoren-9-one (CAS 87079-99-0) is an organic compound with the molecular formula C13H8ClNO and a molecular weight of 229.66 g/mol . It serves as a valuable synthetic intermediate and scaffold in various research domains. Compounds featuring the fluorene moiety are found in a range of biologically significant molecules and are investigated for their pharmacological and pharmacokinetic properties . Recent research has explored the antimicrobial potential of derivatives based on the fluorenone scaffold. Specifically, synthesized fluorenyl-hydrazonothiazole derivatives have been screened for activity against multidrug-resistant Gram-positive bacterial strains, positioning this compound as a candidate for developing novel antimicrobial agents . Beyond biomedical applications, fluorenone derivatives are of significant interest in materials science. The fluorene scaffold is a key building block in the development of organic micro- and nano-structures with non-linear optical (NLO) properties . These structures have potential applications in advanced photonic circuits, including functions like waveguiding and optical modulation . Researchers also utilize this compound as a precursor in the synthesis of more complex polycyclic systems, such as phenanthrenes and other fused aromatic structures, which are relevant in natural product synthesis . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H8ClNO B13811289 2-Amino-3-chloro-9h-fluoren-9-one CAS No. 6955-65-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

6955-65-3

Molecular Formula

C13H8ClNO

Molecular Weight

229.66 g/mol

IUPAC Name

2-amino-3-chlorofluoren-9-one

InChI

InChI=1S/C13H8ClNO/c14-11-5-9-7-3-1-2-4-8(7)13(16)10(9)6-12(11)15/h1-6H,15H2

InChI Key

YLGCVVKUIBTNFX-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C3=CC(=C(C=C3C2=O)N)Cl

Origin of Product

United States

Synthetic Methodologies for 2 Amino 3 Chloro 9h Fluoren 9 One and Its Derivatives

Precursor Chemistry and Starting Material Derivatization for Fluorenone Systems

The foundation for synthesizing complex fluorenone derivatives lies in the effective preparation and modification of precursor molecules. Fluorenone itself can be synthesized from the aerobic oxidation of fluorene (B118485). wikipedia.org The derivatization of the basic fluorenone system is a critical step in creating a wide array of functionalized compounds for various applications in materials science and medicinal chemistry. researchgate.net

The introduction of halogen atoms onto the fluorenone skeleton is a common strategy for creating versatile intermediates. These halogenated compounds serve as building blocks for further functionalization. nbinno.com A general and efficient method for producing halogenated 9-fluorenones is through the aerobic oxidation of the corresponding halogenated 9H-fluorenes. This reaction is typically carried out under ambient conditions using a base such as potassium hydroxide (KOH) in a solvent like tetrahydrofuran (THF), resulting in high yields and purity. rsc.orgresearchgate.net

For instance, the synthesis of 2,7-dibromofluorenone is achieved by first brominating fluorene with bromine in chloroform, followed by oxidation of the resulting 2,7-dibromofluorene using an oxidizing agent like chromium trioxide. researchgate.net A similar pathway can be envisioned for the synthesis of chlorinated intermediates, which are crucial for the synthesis of 2-Amino-3-chloro-9H-fluoren-9-one.

Table 1: Synthesis of Halogenated Fluorenones

Starting MaterialReagents and ConditionsProductYield
9H-Fluorenes (substituted with halogens)Air, KOH, THF, Ambient temperature9-Fluorenones (substituted with halogens)High
Fluorene1. Bromine, Chloroform 2. Chromium trioxide2,7-dibromofluorenoneNot specified

The placement of an amino group at a specific position on the fluorenone ring is a key step that significantly influences the molecule's chemical properties. While direct amination methods exist, a common and reliable strategy involves a two-step process of nitration followed by reduction.

A halogenated fluorenone intermediate can be subjected to nitration using standard nitrating agents (e.g., a mixture of nitric acid and sulfuric acid). The directing effects of the existing substituents on the fluorenone ring will determine the position of the newly introduced nitro group. Subsequent reduction of the nitro group, which can be achieved using various reducing agents such as tin(II) chloride or catalytic hydrogenation, yields the desired amino-functionalized fluorenone. The synthesis of 2-chloro-3-amino indenone derivatives from 2,3-dichloro indenones through an addition-elimination method with amines provides a procedural analogue for this type of transformation. nih.gov

Direct Synthesis Protocols for this compound

A direct and efficient synthesis of this compound requires a carefully designed reaction sequence to ensure the correct placement of both the chloro and amino groups. A plausible synthetic route would involve a multi-step process starting from a readily available precursor.

The optimization of reaction conditions is crucial for maximizing the yield and purity of the final product. For the synthesis of fluorenones from fluorenes via aerobic oxidation, parameters such as the choice of base and solvent are critical. The use of KOH in THF has been shown to be highly effective. rsc.orgresearchgate.net For subsequent steps like nitration and reduction, the temperature, reaction time, and concentration of reagents must be carefully controlled to prevent side reactions and ensure high selectivity.

Palladium-catalyzed reactions, which are often used in the synthesis of complex aromatic systems, also require extensive optimization of ligands, catalysts, and reaction conditions to achieve high efficiency. organic-chemistry.org

Table 2: Hypothetical Optimized Conditions for Synthesis Steps

Reaction StepKey Parameters to OptimizeTypical Conditions
Chlorination of FluorenoneChlorinating agent, Catalyst, TemperatureCl₂, Lewis acid catalyst, 0-25°C
Nitration of Chloro-fluorenoneAcid mixture ratio (HNO₃/H₂SO₄), TemperatureConcentrated HNO₃/H₂SO₄, 0°C
Reduction of Nitro-chloro-fluorenoneReducing agent, Solvent, pHSnCl₂/HCl or H₂/Pd-C, Ethanol

Strategies for Derivatization from the this compound Core

The this compound molecule possesses multiple reactive sites, making it an excellent scaffold for further derivatization to create a library of new compounds. The primary amino group is a key handle for modification. For instance, it can react with various electrophiles to form amides, sulfonamides, or Schiff bases. The synthesis of thiazole (B1198619) derivatives from 2-(9H-fluoren-9-ylidene)hydrazine-1-carbothioamide demonstrates how the core structure can be elaborated into more complex heterocyclic systems. mdpi.com

The chlorine atom on the aromatic ring can also be a site for derivatization, potentially undergoing nucleophilic aromatic substitution or participating in metal-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, to introduce new carbon-carbon or carbon-nitrogen bonds.

Table 3: Potential Derivatization Reactions

Reactive SiteReaction TypePotential ReagentsResulting Functional Group/Structure
Amino GroupAcylationAcid chlorides, AnhydridesAmide
Amino GroupCondensationAldehydes, KetonesSchiff Base (Imine)
Chloro GroupSuzuki CouplingAryl boronic acids, Pd catalystBiaryl structure
Chloro GroupBuchwald-Hartwig AminationAmines, Pd catalystDi-substituted amine

Functionalization at the Amino Group via Amidation and Coupling Reactions

The presence of a primary amino group at the C-2 position of the this compound scaffold offers a prime site for derivatization through amidation and various coupling reactions. These transformations are crucial for creating libraries of compounds with diverse functionalities and for linking the fluorenone core to other molecular fragments.

Amidation reactions, for instance, can be employed to introduce a wide array of acyl groups. While specific literature on the amidation of this compound is not extensively detailed, general principles of amine acylation can be applied. Typically, this would involve the reaction of the amino group with acyl chlorides or carboxylic acids activated with coupling agents.

Cross-coupling reactions, particularly the Suzuki-Miyaura coupling, represent a powerful tool for the formation of carbon-carbon bonds. libretexts.orgnih.gov In the context of this compound, the chloro substituent at the C-3 position could potentially serve as a handle for such reactions, allowing for the introduction of various aryl or vinyl groups. The Suzuki-Miyaura coupling generally involves the reaction of an organohalide with a boronic acid or ester in the presence of a palladium catalyst and a base. libretexts.orgmdpi.comscielo.br The efficiency of such a reaction would depend on the choice of catalyst, ligands, base, and solvent system. The general mechanism for a Suzuki-Miyaura coupling reaction is outlined below:

StepDescription
Oxidative Addition The active Pd(0) catalyst reacts with the aryl halide (in this case, the chloro-fluorenone derivative) to form a Pd(II) species.
Transmetalation The organoboron compound transfers its organic group to the palladium complex.
Reductive Elimination The two organic groups on the palladium complex couple, forming a new carbon-carbon bond and regenerating the Pd(0) catalyst.

This table provides a generalized overview of the Suzuki-Miyaura coupling mechanism.

Modifications to the Fluorenone Ring System for Extended Conjugation

Extending the π-conjugated system of the fluorenone core is a key strategy for tuning its optical and electronic properties, which is particularly relevant for applications in materials science such as organic light-emitting diodes (OLEDs) and sensors. Modifications to the fluorenone ring can be achieved through various synthetic transformations.

Palladium-catalyzed dehydrogenative cyclization of substituted benzophenones is one reported method for the synthesis of fluorenone derivatives. acs.org This approach allows for the construction of the core fluorenone structure with pre-installed functional groups that can influence the electronic properties of the molecule. While not specifically demonstrated for this compound, this methodology highlights a potential synthetic route to substituted fluorenones.

Further extension of conjugation can be achieved by introducing unsaturated moieties to the fluorenone backbone. This can be accomplished through cross-coupling reactions at halogenated positions, as mentioned in the previous section. For example, coupling with vinyl or alkynyl boronic acids or esters could introduce double or triple bonds, respectively, thereby extending the π-system.

Multi-Component Reactions (MCRs) Incorporating the Fluorenone Moiety

Multi-component reactions (MCRs) are highly efficient synthetic strategies that allow for the construction of complex molecules in a single step from three or more starting materials. mdpi.com The incorporation of the fluorenone scaffold into MCRs can lead to the rapid generation of diverse and structurally complex derivatives. researchgate.netrug.nl

Chemical Reactivity and Mechanistic Investigations of 2 Amino 3 Chloro 9h Fluoren 9 One

Nucleophilic and Electrophilic Reactivity Studies of the Fluorenone Core

The fluorenone core of 2-Amino-3-chloro-9H-fluoren-9-one is susceptible to both nucleophilic and electrophilic attacks, with the regioselectivity and rate of reaction being heavily influenced by the existing amino and chloro substituents.

Electrophilic Aromatic Substitution (SEAr): The aromatic rings of the fluorenone system can undergo electrophilic aromatic substitution. The outcome of such reactions is governed by the directing effects of the substituents. wikipedia.orgmasterorganicchemistry.commasterorganicchemistry.com

Amino Group (-NH2): The amino group at the C2 position is a powerful activating group and an ortho-, para-director. It strongly donates electron density to the aromatic ring through resonance, stabilizing the cationic intermediate (the arenium ion) formed during the substitution. wikipedia.org

Chloro Group (-Cl): The chloro group at the C3 position is a deactivating group due to its inductive electron-withdrawing effect. However, through resonance, its lone pairs can help stabilize the arenium ion, making it an ortho-, para-director. wikipedia.org

Carbonyl Group (-C=O): The ketone group is a meta-directing deactivator for its own ring.

Considering these effects, electrophilic attack is most likely to occur on the ring bearing the amino group. The directing effects of the -NH2 (at C2) and -Cl (at C3) groups would synergistically direct incoming electrophiles to the C1 and C4 positions, although steric hindrance could influence the final product ratio.

Nucleophilic Reactivity: The primary nucleophilic site of the molecule is the amino group. The lone pair of electrons on the nitrogen atom allows it to react with various electrophiles. For instance, it can undergo acylation, alkylation, and can be used to form Schiff bases via condensation with aldehydes or ketones. The synthesis of Schiff bases from 9-fluorenone (B1672902) and various amines is a well-established reaction, highlighting the reactivity of the fluorenone scaffold in forming new C=N bonds. researchgate.netnih.gov

The carbonyl carbon (C9) is an electrophilic center and can be attacked by strong nucleophiles. However, reactions at this position are less common under standard electrophilic aromatic substitution conditions.

Table 1: Predicted Reactivity of this compound in Electrophilic Aromatic Substitution.
SubstituentPositionEffect on RingDirecting InfluencePredicted Target Sites for Electrophiles
-NH2C2ActivatingOrtho, ParaC1, C4 (and C3, but occupied)
-ClC3DeactivatingOrtho, ParaC1, C4 (and C2, but occupied)
-C=OC9DeactivatingMetaC6, C8

Redox Chemistry and Electrochemical Behavior of Aminofluorenones

Redox reactions involve the transfer of electrons, and the electrochemical behavior of a molecule describes its tendency to be oxidized (lose electrons) or reduced (gain electrons). nist.gov The redox properties of this compound are influenced by its substituents. The oxidation process typically involves the electron-rich amino group and the aromatic system, while reduction targets the electron-deficient carbonyl group.

The presence of the electron-donating amino group is expected to lower the oxidation potential of the molecule compared to unsubstituted fluorenone, making it easier to oxidize. Conversely, the electron-withdrawing chloro group and the carbonyl group make the molecule more susceptible to reduction, thus increasing its reduction potential.

Cyclic voltammetry (CV) is a key technique used to study such electrochemical behavior. youtube.commdpi.comnih.gov For this compound, a CV experiment would likely reveal an irreversible oxidation peak corresponding to the oxidation of the amino group and a reversible or quasi-reversible reduction peak associated with the formation of a radical anion at the carbonyl group. Studies on iron porphyrins have shown that ring basicity significantly affects reduction potentials, a principle that applies here, where the amino group increases the basicity (electron density) of the ring system. nih.gov

Photochemical Transformations and Photo-induced Reactions of Fluorenones

Fluorenones are known for their rich photochemistry. Upon absorption of UV-Vis light, they are promoted to an electronically excited state, from which they can undergo various transformations or deactivation processes. rsc.org The specific pathways are highly dependent on the substituents and the solvent environment. nih.govnih.gov

Upon photoexcitation, the molecule reaches a singlet excited state (S1). From here, it can return to the ground state (S0) via several mechanisms:

Fluorescence: Radiative decay by emitting a photon.

Intersystem Crossing (ISC): Transition to a triplet excited state (T1).

Non-radiative Decay: Internal conversion (heat dissipation).

For substituted fluorenones, the nature and position of the substituent play a crucial role in modulating these deactivation pathways. rsc.org In this compound, the amino group can facilitate an intramolecular charge transfer (ICT) character in the excited state. This ICT state is often stabilized in polar solvents and tends to promote non-radiative decay, which would decrease the fluorescence quantum yield. rsc.org Studies on methoxy-substituted fluorenones have shown that meta-substituents, in particular, significantly enhance the non-radiative decay rate (knr) by stabilizing the singlet-excited state through partial charge transfer to the carbonyl group. rsc.org Similarly, solvent interactions, especially hydrogen bonding to the carbonyl oxygen, can significantly mediate the relaxation dynamics. nih.govnih.gov

Radical intermediates are often involved in the chemical transformations of complex organic molecules. The synthesis of certain fluorenones can proceed through radical-mediated pathways. For example, metal-free oxidative cyclizations of 2-(aminomethyl)biphenyls to form the fluorenone skeleton are believed to involve radical intermediates. nih.govsci-hub.se Photochemical reactions, in particular, are known to generate radical species. The photochemical degradation of some halogenated compounds proceeds via the homolytic cleavage of carbon-halogen bonds, suggesting that under UV irradiation, the C-Cl bond in this compound could potentially undergo cleavage to form a radical intermediate. mdpi.com

Catalytic Roles and Coordination Chemistry of this compound and its Derivatives

The structure of this compound makes it a candidate for applications in coordination chemistry and catalysis. The nitrogen atom of the amino group and the oxygen atom of the carbonyl group can act as a bidentate chelating ligand, forming stable complexes with various metal ions.

Research on 9-fluorenone has shown that it can be used to synthesize Schiff base ligands that coordinate with metals like Ag(I), Cu(II), and Zn(II). researchgate.net These metal complexes themselves can possess catalytic properties or other functionalities. By extension, this compound could serve as a scaffold for creating novel ligands. The electronic properties of the metal center in such a complex would be modulated by the electron-donating amino group and the electron-withdrawing chloro group. There is a growing interest in using transition metal coordination complexes that employ polycyclic aromatic hydrocarbons (PAHs) like fluorene (B118485) as ligands. researchgate.net Furthermore, palladium-catalyzed reactions are widely used for the synthesis of fluorenones, indicating the compatibility of this scaffold with transition metal catalysis. sci-hub.se

Advanced Spectroscopic Characterization and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Definitive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR Spectroscopy: The ¹H NMR spectrum of 2-Amino-3-chloro-9H-fluoren-9-one is expected to show distinct signals for the aromatic protons and the amino group protons. The chemical shifts of the aromatic protons are influenced by the electronic effects of the amino and chloro substituents. The amino group is an electron-donating group, which tends to shield the protons on the same aromatic ring, shifting their signals to a lower frequency (upfield). Conversely, the chloro group is an electron-withdrawing group, which deshields the protons, shifting their signals to a higher frequency (downfield).

For the parent compound, 2-amino-9-fluorenone, the aromatic protons appear in the range of approximately 6.70 to 7.55 ppm. chemicalbook.com The introduction of a chloro atom at the 3-position would further influence these chemical shifts. The proton at position 1 would likely experience a downfield shift due to the inductive effect of the adjacent chloro group. The proton at position 4 would also be affected, though to a lesser extent. The protons on the unsubstituted aromatic ring would have chemical shifts similar to those in 2-amino-9-fluorenone. chemicalbook.com The protons of the amino group typically appear as a broad singlet, and its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. The carbonyl carbon (C9) of the fluorenone system is characteristically found at a low field, typically around 190-200 ppm, due to its deshielded nature. The chemical shifts of the aromatic carbons are influenced by the substituents. The carbon atom attached to the amino group (C2) would be shielded, appearing at a higher field compared to the corresponding carbon in unsubstituted fluorenone. Conversely, the carbon atom bonded to the chloro group (C3) would be deshielded.

The following table presents the ¹H and ¹³C NMR data for the parent compound, 2-amino-9-fluorenone, which serves as a reference for predicting the spectrum of the 3-chloro derivative. chemicalbook.comchemicalbook.com

2-amino-9-fluorenone ¹H Chemical Shift (ppm) ¹³C Chemical Shift (ppm)
Aromatic Protons 6.70 - 7.55110 - 150
Amino Protons ~3.9 (broad)-
Carbonyl Carbon -~195

Note: The exact chemical shifts for this compound would require experimental determination.

Dynamic NMR (VT-NMR), or variable-temperature NMR, is a technique used to study dynamic processes in molecules, such as conformational changes and hindered rotation. sigmaaldrich.com In molecules with restricted rotation around a single bond, distinct signals for the different conformers may be observed at low temperatures. As the temperature increases, the rate of rotation increases, leading to the coalescence of these signals into a single, averaged signal.

For derivatives of 2-aminofluorenone, hindered rotation could potentially occur around the C-N bond of the amino group. However, this rotation is generally fast on the NMR timescale at room temperature. More significant dynamic processes might be observed in more complex derivatives where bulky substituents could hinder the rotation of larger groups. The study of such dynamic phenomena provides valuable information about the energy barriers of these processes and the relative stability of different conformers. sigmaaldrich.com

Vibrational Spectroscopy (FTIR and Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-transform infrared (FTIR) and Raman spectroscopy, is used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

FTIR Spectroscopy: The FTIR spectrum of this compound would show characteristic absorption bands for the N-H bonds of the amino group, the C=O bond of the ketone, the C-Cl bond, and the C-H and C=C bonds of the aromatic rings. The N-H stretching vibrations of the primary amine typically appear as two bands in the region of 3300-3500 cm⁻¹. The C=O stretching vibration of the fluorenone system is expected to be a strong band around 1700-1720 cm⁻¹. The C-Cl stretching vibration would be observed in the fingerprint region, typically between 600 and 800 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy provides complementary information to FTIR. While FTIR is more sensitive to polar bonds, Raman spectroscopy is more sensitive to non-polar bonds. Therefore, the C=C stretching vibrations of the aromatic rings would be particularly strong in the Raman spectrum. The C=O and C-Cl bonds would also be Raman active.

The table below summarizes the expected vibrational frequencies for key functional groups in this compound, based on data for related compounds. nih.govnist.govnih.gov

Functional Group Expected Vibrational Frequency (cm⁻¹) Spectroscopy Technique
N-H Stretch (Amino)3300 - 3500FTIR
C-H Stretch (Aromatic)3000 - 3100FTIR, Raman
C=O Stretch (Ketone)1700 - 1720FTIR, Raman
C=C Stretch (Aromatic)1400 - 1600FTIR, Raman
C-N Stretch1250 - 1350FTIR
C-Cl Stretch600 - 800FTIR, Raman

Electronic Absorption and Emission Spectroscopy (UV-Vis, Photoluminescence)

Electronic spectroscopy, including UV-Visible absorption and photoluminescence (fluorescence) spectroscopy, provides insights into the electronic transitions within a molecule.

The UV-Vis absorption spectrum of this compound is expected to show multiple absorption bands corresponding to π-π* and n-π* transitions. The extended conjugation of the fluorenone system results in absorption in the UV and visible regions. The amino group, being an electron-donating group, causes a red-shift (bathochromic shift) of the absorption maxima compared to unsubstituted fluorenone. The chloro group may cause a smaller, additional shift.

Photoluminescence spectroscopy measures the light emitted by a molecule after it has absorbed light. Many fluorenone derivatives are fluorescent, and their emission properties are sensitive to their structure and environment. The emission spectrum is typically a mirror image of the absorption spectrum and is red-shifted relative to the absorption.

Solvatochromism is the change in the color of a substance when it is dissolved in different solvents. This phenomenon arises from the differential stabilization of the ground and excited states of the molecule by the solvent. Fluorenone derivatives often exhibit solvatochromism due to the change in dipole moment upon electronic excitation.

In the case of this compound, the presence of the polar amino and chloro groups, in addition to the carbonyl group, would likely lead to a significant change in dipole moment upon excitation. Therefore, its absorption and emission spectra are expected to be sensitive to the polarity of the solvent. In more polar solvents, the excited state is generally more stabilized than the ground state, leading to a red-shift in the emission spectrum.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process. It is defined as the ratio of the number of photons emitted to the number of photons absorbed. The quantum yield can be influenced by various factors, including the molecular structure, solvent, and temperature.

For fluorenone derivatives, the quantum yield can vary widely depending on the nature and position of the substituents. Electron-donating groups can either enhance or quench fluorescence depending on their interaction with the fluorenone core. The determination of the quantum yield for this compound would provide valuable information about its potential applications in areas such as organic light-emitting diodes (OLEDs) and fluorescent probes. The quantum yield of the parent fluorenone is reported to be low in non-polar solvents due to efficient intersystem crossing to the triplet state. researchgate.net The introduction of the amino and chloro groups would modulate this property.

Mass Spectrometry for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a critical analytical technique for determining the molecular weight and elucidating the structure of a compound through its fragmentation pattern. For this compound, the exact molecular weight can be calculated based on its chemical formula, C₁₃H₈ClNO. The monoisotopic mass would be the sum of the masses of the most abundant isotopes of its constituent atoms.

While specific experimental mass spectra for this compound are not available, a hypothetical fragmentation pattern can be postulated based on the known fragmentation of related fluorenone and aromatic compounds. The molecular ion peak (M⁺) would be expected, corresponding to the intact molecule. Subsequent fragmentation would likely involve the loss of small molecules or radicals.

Hypothetical Fragmentation Pathways:

Loss of CO: A common fragmentation pathway for ketones is the loss of a carbonyl group (CO), which would result in a significant fragment ion.

Loss of Cl: The chlorine atom could be lost as a radical, leading to another fragment ion.

Loss of HCN: The presence of the amino group might lead to the elimination of hydrogen cyanide (HCN).

Ring Fragmentation: The fused aromatic ring system could also undergo characteristic fragmentation.

A comprehensive analysis would require experimental data to confirm these pathways and identify the relative abundances of the fragment ions, providing a unique fingerprint for the compound.

Theoretical and Computational Chemistry Studies

Mechanistic Insights from Computational Reaction Pathway Analysis

Extensive literature searches did not yield any specific studies focused on the computational reaction pathway analysis of 2-Amino-3-chloro-9H-fluoren-9-one. While computational methods are widely applied in theoretical and computational chemistry to elucidate reaction mechanisms, predict transition states, and calculate activation energies, no such research appears to have been published for this particular compound.

Therefore, there are no available data, detailed research findings, or interactive data tables to present regarding the mechanistic insights into the reaction pathways of this compound from a computational standpoint. Further research in this specific area would be necessary to provide such information.

Applications of 2 Amino 3 Chloro 9h Fluoren 9 One and Its Derivatives in Advanced Materials and Chemical Technologies

Organic Electronic and Optoelectronic Materials

The inherent photophysical properties and charge-carrying capabilities of the fluorenone core make it a privileged scaffold for organic electronic and optoelectronic materials. Derivatives are widely investigated for their potential to enhance the efficiency, stability, and processability of devices such as Organic Light-Emitting Diodes (OLEDs) and photovoltaic cells.

Electron Transporting Materials in Photovoltaic Devices (Solar Cells)

In the field of photovoltaics, particularly next-generation devices like perovskite solar cells (PSCs), fluorenone derivatives serve a critical role as electron-transporting materials (ETMs). nih.govresearchgate.net An effective ETM must have suitable energy levels to facilitate the efficient extraction of electrons from the light-absorbing layer (e.g., perovskite) and transport them to the electrode.

Recent research has focused on synthesizing new semiconductors containing fluorenone central fragments coupled with phosphonic acid anchoring groups. nih.govrsc.org These phosphonic acid groups can form self-assembled monolayers (SAMs) on the surface of transparent conductive oxides (like ITO) or metal oxide layers (like TiO2), improving the interface quality. nih.govrsc.org These fluorenone-based ETMs exhibit several key advantages:

Good Thermal Stability: Essential for long-term operational stability of the solar cell. nih.govresearchgate.net

Favorable Electrochemical Properties: Their energy levels are well-aligned for effective electron transport from perovskite and other absorber materials like Sb2S3. nih.govrsc.org

The fluorenone fragment is considered a promising acceptor unit for constructing high-performance n-type semiconductors for solar cells. nih.govresearchgate.net

Research Findings on Fluorenone-Based Electron Transporting Materials (ETMs)
Fluorenone Derivative TypeKey FeaturesFunction in Photovoltaic DeviceObserved Improvements
Fluorenone with Phosphonic Acid Anchoring GroupsGood thermal stability, suitable electrochemical properties. nih.govrsc.orgForms self-assembled monolayer (SAM) as an electron transporting layer (ETL). nih.govrsc.orgImproved substrate wettability, passivation of perovskite interface defects, effective electron transport. nih.govrsc.org
Imide-functionalized FluorenoneDesigned as electron-accepting building blocks. researchgate.netn-type organic semiconductor. researchgate.netDemonstrates promise for high-performance n-type materials in solar cells. researchgate.net

Role in Functional Polymer Architectures and Resin Modification

Derivatives of 2-Amino-3-chloro-9H-fluoren-9-one are crucial monomers for synthesizing high-performance polymers, particularly polyimides and epoxy resins, valued in the microelectronics and aerospace industries for their exceptional properties. A key derivative in this area is 9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAF) , a diamine monomer. connectchemicals.comtcichemicals.comchemicalbook.com

The incorporation of the bulky, rigid fluorene (B118485) cardo group into the polymer backbone imparts several desirable characteristics:

High Thermal Stability: The polymers exhibit very high glass transition temperatures (Tg) and thermal decomposition temperatures. connectchemicals.com

Excellent Solubility: Unlike many high-performance polymers, fluorene-based polyimides often show good solubility in organic solvents, which facilitates processing.

Low Dielectric Constant: This property is critical for insulating materials used in high-frequency electronics to minimize signal loss and crosstalk. connectchemicals.com

Low Water Adsorption: CAF-hardened epoxy resins show a significantly lower tendency to absorb water compared to those cured with conventional polyamines, which is crucial for maintaining stable electrical properties in humid environments. connectchemicals.com

As a hardener for epoxy resins, CAF reacts with glycidyl (B131873) moieties to form a cross-linked matrix with outstanding electronic and mechanical properties. These resins are used in printed circuits, capacitors, and for coil coatings. connectchemicals.com

Properties of Materials Derived from Fluorene-Based Diamines
Material TypeFluorene-Based Monomer/HardenerKey PropertiesApplications
Polyimides9,9-Bis(4-aminophenyl)fluorene and its derivativesHigh glass transition temperature (Tg > 300 °C), high thermal stability (>500 °C), good solubility.High-temperature stable films, gas separation membranes.
Epoxy Resins9,9-Bis(4-amino-3-chlorophenyl)fluorene (CAF) connectchemicals.comchemicalbook.comLow water adsorption, low electrical dissipation/leakage, low dielectric constant, excellent processability. connectchemicals.comInsulators for high-frequency electronics, printed circuits, capacitors, circuit boards. connectchemicals.com

Photosensitive Materials and Imaging Technologies (Non-Silver Systems)

Fluorenone derivatives play a role in photosensitive materials, most notably in the field of electrophotography, the technology underlying photocopiers and laser printers. This is a prime example of a non-silver imaging system, which relies on electronic processes rather than photochemical reactions in silver halides.

A key material in this technology is 2,4,7-trinitro-9-fluorenone (TNF) . nist.govnih.govorgsyn.org TNF is a strong electron acceptor and is used to form charge-transfer (CT) complexes with electron-donating polymers, such as poly-N-vinyl carbazole (B46965) (PVK). acs.org This PVK/TNF complex serves as the photoconductive layer. The mechanism involves the following steps:

The photoconductive drum, coated with the PVK/TNF layer, is uniformly charged in the dark.

An image is projected onto the drum. In the light-struck areas, the CT complex absorbs photons, generating mobile charge carriers (electron-hole pairs).

The generated charges neutralize the surface charge in the illuminated areas, creating a latent electrostatic image.

A charged toner powder is attracted to the remaining charged areas, developing the image.

The toner image is then transferred to paper and fused by heat.

The efficiency of charge generation and transport in these systems is highly dependent on the properties of the fluorenone derivative, making TNF a critical component for high-quality electrophotographic reproduction. nih.govacs.org

Chemical Probes and Sensing Applications (Non-Biological)

The unique electronic and photophysical properties of the fluorenone scaffold are harnessed to design highly sensitive and selective chemosensors for detecting environmentally and industrially important species like metal ions and anions. rsc.orgnih.gov The core principle involves creating a molecule where the fluorenone acts as a fluorophore (a light-emitting unit) connected to a specific receptor site that can bind to the target analyte.

Fluorenone-based Schiff bases are a prominent class of these sensors. rsc.orgnih.govrsc.org A Schiff base is formed by the condensation of a primary amine (like the amino group in an aminofluorenone derivative) with an aldehyde or ketone. This creates a C=N (imine) linkage that can be part of the receptor site. The detection mechanism often relies on one of several photophysical processes:

Chelation-Enhanced Fluorescence (CHEF): In the unbound state, the sensor's fluorescence is low. Upon binding a metal ion, a rigid chelate complex forms, which restricts non-radiative decay pathways (like C=N bond rotation) and "turns on" a bright fluorescence signal. acs.org

Intramolecular Charge Transfer (ICT): The binding of an analyte can enhance or inhibit an ICT process between a donor part of the molecule and the acceptor (fluorenone), leading to a significant shift in the absorption or emission color.

Researchers have successfully developed fluorenone-based Schiff base sensors for the selective detection of various ions, including Zn²⁺ and Cu²⁺, in solution. acs.orgrsc.orgnih.gov

Performance of Fluorenone-Based Chemical Sensors
Sensor TypeTarget AnalyteSensing MechanismKey Performance Metric
Fluorenone Schiff Base rsc.orgnih.govrsc.orgMetal Ions (e.g., Zn²⁺, Co²⁺, Ni²⁺, Cu²⁺) acs.orgChelation-Enhanced Fluorescence (CHEF), change in intramolecular charge transfer (ICT). acs.orgHigh selectivity, "turn-on" fluorescence response, colorimetric changes visible to the naked eye. acs.org

Intermediates in Complex Organic Synthesis (Excluding Pharmaceutical Drug Development)

This compound serves as a valuable intermediate in multi-step organic synthesis for creating more complex functional molecules, such as specialized dyes and pigments. The primary amino group (-NH₂) is a versatile chemical handle that can undergo a variety of transformations.

One of the most important reactions of primary aromatic amines is diazotization , which converts the amino group into a diazonium salt (-N₂⁺). nih.govunb.cajbiochemtech.comresearchgate.netekb.eg This reaction is typically carried out by treating the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures (0–5 °C). unb.caekb.eg The resulting diazonium salt is a highly reactive electrophile that can then be coupled with an electron-rich nucleophile (such as a phenol (B47542) or another aniline) in an azo coupling reaction. nih.govunb.ca

This two-step process is the cornerstone of the azo dye industry. nih.govjbiochemtech.comekb.eg By using this compound as the starting amine, novel azo dyes can be synthesized. The extensive π-conjugated system of the fluorenone core, modified by the chloro and azo groups, would be expected to produce dyes with unique and potentially intense colors (yellow, orange, or red) and good stability, making them suitable for applications in textiles, inks, and advanced optical materials. jbiochemtech.com

Building Blocks for Polycyclic Aromatic Compounds

The fluorene core is a well-established component in the design of advanced materials, particularly for applications in organic electronics. The fusion of additional aromatic rings to the fluorene skeleton can lead to the formation of extended π-conjugated systems, which are essential for charge transport in organic semiconductors and for tuning the emission properties of organic light-emitting diodes (OLEDs).

While direct evidence for the use of this compound in synthesizing polycyclic aromatic compounds is limited, its structure offers several reactive sites that could, in principle, be exploited for this purpose. The amino group can be a handle for various coupling reactions, such as the Buchwald-Hartwig amination, to link other aromatic moieties. The chlorine atom, through reactions like the Suzuki or Stille coupling, provides another avenue for carbon-carbon bond formation, allowing for the extension of the aromatic system.

A hypothetical synthetic route could involve the diazotization of the amino group followed by a Gomberg-Bachmann or related arylation reaction to introduce another aromatic ring. Furthermore, the ketone functional group at the 9-position can be a site for condensation reactions or can be reduced to a methylene (B1212753) bridge, which is a common structural motif in many functional polycyclic aromatic compounds.

Table 1: Potential Reactions for Polycyclic Aromatic Compound Synthesis

Reaction TypeReagents and ConditionsPotential Product Type
Suzuki CouplingArylboronic acid, Palladium catalyst, BaseAryl-substituted fluorenone
Buchwald-Hartwig AminationAryl halide, Palladium catalyst, BaseDiaryl-amino-fluorenone
Gomberg-Bachmann ReactionDiazotization of amino group, Aromatic solventAryl-substituted chloro-fluorenone

It is important to note that these are proposed applications based on the known reactivity of similar functional groups and have not been specifically reported for this compound.

Precursors for Heterocyclic Systems

The incorporation of heteroatoms into the polycyclic aromatic framework can significantly alter the electronic and photophysical properties of the resulting materials. The amino and chloro substituents on the fluorenone ring of the title compound make it a potential precursor for a variety of heterocyclic systems.

For instance, the reaction of the ortho-amino ketone functionality is a classic route to the synthesis of quinolines and related nitrogen-containing heterocycles through reactions like the Friedländer annulation. This would involve the condensation of this compound with a compound containing a reactive methylene group adjacent to a carbonyl.

Another possibility is the synthesis of thiazole (B1198619) derivatives. The Hantzsch thiazole synthesis, for example, involves the reaction of a thiourea (B124793) (which could be derived from the amino group) with an α-haloketone. While the fluorenone itself is not an α-haloketone, derivatization at the C-8 position could enable such a reaction. Research has shown the synthesis of thiazole derivatives from fluorenone, indicating the feasibility of this approach with appropriately functionalized starting materials. mdpi.com

Furthermore, the amino group could be a starting point for the construction of fused imidazole (B134444) or pyrazine (B50134) rings, leading to complex heterocyclic structures with potential applications in medicinal chemistry or as ligands in coordination chemistry.

Table 2: Potential Heterocyclic Systems from this compound

Heterocyclic SystemPotential Synthetic RouteKey Reagents
QuinolinesFriedländer AnnulationCompound with α-methylene ketone
ThiazolesHantzsch-type SynthesisThioamide/Thiourea and α-halocarbonyl
ImidazolesCondensation with dicarbonyl compoundsGlyoxal or similar dicarbonyls
QuinoxalinesCondensation with 1,2-diamineso-Phenylenediamine derivatives

The synthesis of these heterocyclic systems from this compound remains a theoretical proposition pending experimental validation. The electronic effects of the chloro and amino groups would likely influence the reactivity of the fluorenone core and would need to be considered in any synthetic design.

Future Research Directions and Unresolved Challenges

Development of Novel and Sustainable Synthetic Pathways for Substituted Fluorenones

The synthesis of specifically substituted fluorenones like 2-Amino-3-chloro-9H-fluoren-9-one often relies on multi-step classical methods that may lack efficiency and sustainability. Future research must prioritize the development of more direct and environmentally benign synthetic routes. A significant challenge lies in achieving precise regioselectivity on the fluorenone core.

Current strategies often involve the condensation of starting materials like 9-fluorenone (B1672902) with anilines chemicalbook.com or the modification of pre-functionalized fluorenes, such as the conversion of 9-fluorenemethanol (B185326) to 9-chloromethyl-9H-fluorene using thionyl chloride. These methods, while functional, can generate significant waste and may require harsh reaction conditions.

Future synthetic strategies should focus on:

Direct C-H Amination and Halogenation: Developing catalytic systems (e.g., using transition metals like palladium, copper, or rhodium) that can selectively install amino and chloro groups onto the fluorenone backbone would represent a major advancement. This approach would reduce the number of synthetic steps, improve atom economy, and minimize the use of protecting groups.

Flow Chemistry: Implementing continuous flow processes for the synthesis of fluorenone derivatives could offer enhanced control over reaction parameters (temperature, pressure, reaction time), leading to higher yields, improved safety, and easier scalability compared to batch processing.

Photocatalysis and Electrosynthesis: These green chemistry techniques utilize light or electrical energy to drive chemical reactions, often under mild conditions. Their application could open new pathways for the chlorination and amination of the fluorene (B118485) ring system, avoiding the need for aggressive chemical reagents.

Exploration of Undiscovered Reactivity Profiles and Cascade Reactions

The reactivity of this compound is largely dictated by its three key functional groups: the ketone, the aromatic amine, and the chloro substituent. While reactions at each of these sites can be predicted, the interplay between them could lead to undiscovered reactivity and elegant cascade reactions.

Recent studies on related fluorene systems have shown that Lewis acids like boron trifluoride can catalyze reactions of 9-(phenylethynyl)-9H-fluoren-9-ols with various nucleophiles to generate highly functionalized derivatives. thieme-connect.dersc.org This highlights the potential for the ketone group at the C-9 position to act as a reactive handle.

Future research should investigate:

Tandem or Cascade Reactions: Designing one-pot reactions where an initial transformation at one site triggers subsequent reactions. For example, a reaction at the ketone could be followed by an intramolecular cyclization involving the amino group, leading to complex heterocyclic structures fused to the fluorenone framework.

Directed Metalation: The amino and chloro groups could serve as directing groups for ortho-lithiation or other metalation reactions, allowing for the introduction of additional functional groups at specific positions on the aromatic rings with high regioselectivity.

Cross-Coupling Reactions: The chloro group provides a handle for various transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig, Sonogashira), enabling the linkage of the fluorenone core to other molecular fragments to build larger, more complex architectures for materials or pharmaceutical applications.

Advanced In Situ Spectroscopic Characterization Techniques for Reaction Monitoring

A significant challenge in developing novel reactions is the difficulty in elucidating complex reaction mechanisms and identifying transient intermediates. Advanced in situ spectroscopic techniques are crucial for gaining real-time insights into reaction kinetics and pathways. Applying these techniques to the synthesis and transformation of this compound would be invaluable.

Techniques such as ReactIR (Fourier-transform infrared spectroscopy), in situ Raman spectroscopy, and process NMR (Nuclear Magnetic Resonance) allow for the continuous monitoring of the concentration of reactants, intermediates, and products without disrupting the reaction. This data is critical for optimizing reaction conditions (e.g., temperature, catalyst loading, addition rates) to maximize yield and minimize byproduct formation. For instance, monitoring the disappearance of the ketone stretch in the IR spectrum while a new C-N bond forms could provide precise kinetic data for reactions involving the amino group.

Next-Generation Computational Modeling Approaches for Predictive Design

Computational chemistry offers a powerful tool for predicting the properties and reactivity of molecules before they are synthesized in the lab, saving time and resources. For this compound, next-generation computational modeling can address several key areas.

Using methods like Density Functional Theory (DFT), researchers can:

Predict Reaction Pathways: Model potential transition states and intermediates to determine the most likely reaction mechanisms and predict the regioselectivity of further substitutions.

Design Novel Derivatives: Simulate the electronic and photophysical properties (e.g., absorption and emission spectra, quantum yield) of hypothetical fluorenone derivatives. This is particularly relevant given that many fluorene compounds are investigated for their fluorescent properties. ontosight.ai This predictive capability can guide synthetic efforts toward molecules with specific, desired characteristics for applications in optoelectronics or as biological probes.

Elucidate Spectroscopic Signatures: Calculate predicted NMR, IR, and UV-Vis spectra to aid in the characterization and identification of new compounds synthesized in the laboratory.

Emerging Applications in Novel Materials and Chemical Technologies

The unique combination of an electron-donating amino group and an electron-withdrawing chloro group on the fluorenone scaffold suggests that this compound could be a valuable building block for advanced materials. The inherent fluorescence of the fluorene core, which can be tuned by substituents, is a key feature. ontosight.ai

Emerging applications to be explored include:

Organic Electronics: The compound could serve as a precursor or key intermediate for the synthesis of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The substitution pattern can influence the HOMO/LUMO energy levels, which are critical for charge injection and transport in these devices. Some functionalized fluorene derivatives are known to be blue emissive, a highly sought-after property for display technologies. rsc.org

Chemical Sensors: The amino group can act as a binding site for specific analytes (e.g., metal ions, protons, or anions). Binding events could induce a change in the fluorescence of the molecule, making it a candidate for a "turn-on" or "turn-off" fluorescent sensor.

Advanced Polymers: Incorporation of this fluorenone derivative as a monomer into polymers could lead to materials with high thermal stability, specific optical properties, and potentially gas separation capabilities.

Q & A

Q. What safety protocols are essential for handling 2-Amino-3-chloro-9H-fluoren-9-one in laboratory settings?

  • Methodological Answer: Use local exhaust ventilation to minimize inhalation exposure and avoid contact with strong oxidizing agents. Personal protective equipment (PPE), including gloves and safety goggles, is mandatory. After handling, wash hands thoroughly and seal containers to prevent contamination . Contaminated materials must be disposed of following environmental regulations, ideally through controlled incineration .

Q. Which spectroscopic techniques are recommended for characterizing the molecular structure of this compound?

  • Methodological Answer: Combine nuclear magnetic resonance (NMR) for hydrogen/carbon environment analysis, infrared (IR) spectroscopy for functional group identification (e.g., amine, ketone), and mass spectrometry (MS) for molecular weight confirmation. Cross-validate results with X-ray crystallography to resolve ambiguities in structural assignments .

Q. How should storage conditions be optimized to maintain the stability of this compound?

  • Methodological Answer: Store in airtight containers under inert conditions (e.g., nitrogen atmosphere) at room temperature. Avoid exposure to moisture and light, which may degrade the compound. Regularly monitor for discoloration or precipitation as indicators of instability .

Q. What first-aid measures are critical for accidental exposure to this compound?

  • Methodological Answer:
  • Inhalation: Move to fresh air; seek medical attention if respiratory distress occurs.
  • Skin contact: Wash immediately with soap and water for 15 minutes.
  • Eye exposure: Rinse with water for 20 minutes and consult an ophthalmologist.
  • Ingestion: Do not induce vomiting; rinse mouth and contact poison control .

Q. How can X-ray crystallography be utilized to confirm the crystal structure of this compound?

  • Methodological Answer: Use SHELX software (e.g., SHELXL for refinement) to analyze diffraction data. Optimize data collection at low temperatures (e.g., 100 K) to reduce thermal motion artifacts. Validate hydrogen atom positions via difference Fourier maps and refine anisotropic displacement parameters for non-H atoms .

Advanced Research Questions

Q. How do hydrogen-bonding interactions influence the crystalline packing of this compound?

  • Methodological Answer: Perform graph-set analysis to classify hydrogen-bond motifs (e.g., R22_2^2(8) rings). Use crystallographic software (Mercury, PLATON) to quantify bond distances/angles. Compare with fluorenone derivatives (e.g., 9H-fluoren-9-one) to identify substituent effects on packing efficiency .

Q. What strategies resolve enantiomorph-polarity ambiguities in chiral derivatives of fluorenone during X-ray analysis?

  • Methodological Answer: Apply Flack’s x parameter for centrosymmetric twinning cases, as it avoids false chirality indicators seen with Rogers’ η. Use high-resolution data (>0.8 Å) and refine twin laws (e.g., BASF parameter in SHELXL) to model twinning .

Q. How can computational methods predict the electronic properties of this compound?

  • Methodological Answer: Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to model frontier molecular orbitals (HOMO/LUMO). Compare computed UV-Vis spectra with experimental data to validate electron transitions. Solvent effects can be modeled using the polarizable continuum model (PCM) .

Q. What approaches address contradictions between spectroscopic and crystallographic data for fluorenone derivatives?

  • Methodological Answer: Re-examine sample purity via HPLC or TLC. For crystallographic discrepancies (e.g., disorder), apply restraints/constraints in refinement. Use solid-state NMR to probe bulk material properties if single-crystal data are unrepresentative .

Q. How does the chloro-substituent affect the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer:
    Conduct kinetic studies under varying conditions (solvent polarity, temperature). Monitor reaction progress via LC-MS and isolate intermediates. Compare with non-chlorinated analogs (e.g., 2-amino-9H-fluoren-9-one) to isolate electronic vs. steric effects .

Q. Tables for Key Data

Property Method/Technique Reference
Crystal SystemX-ray diffraction (SHELXL)
Hydrogen Bonding PatternsGraph-set analysis
Toxicity ClassificationSDS hazard statements
Electronic StructureDFT calculations

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.